Dual IL-1β/TNF-α Inhibition Potency Demonstrates Broader Cytokine Suppression Versus Comparators
FR167653 exhibits a rare dual inhibition profile, demonstrating substantially greater potency for IL-1β (IC50 = 0.088 μM) compared to TNF-α (IC50 = 0.84 μM), a near 10-fold selectivity in favor of IL-1β suppression [1]. This contrasts with BIRB 796, which primarily targets TNF-α production (IC50 = 18 nM in THP-1 cells) without reported preferential IL-1β inhibition of similar magnitude [2]. SB203580 shows comparable IL-1β and TNF-α inhibition (IC50 = 50–100 nM for both) but with significantly less potency and without a clear IL-1β bias [3]. The 0.088 μM IL-1β IC50 for FR167653 represents a key differentiating parameter for studies where IL-1β-mediated signaling is of primary interest.
| Evidence Dimension | Dual IL-1β and TNF-α Inhibitory Potency |
|---|---|
| Target Compound Data | IL-1β IC50 = 0.088 μM; TNF-α IC50 = 0.84 μM (ratio ≈ 9.5-fold selectivity for IL-1β) |
| Comparator Or Baseline | BIRB 796: TNF-α IC50 = 18 nM (THP-1 cells); SB203580: IL-1β/TNF-α IC50 = 50–100 nM |
| Quantified Difference | FR167653: ~9.5-fold IL-1β selectivity; BIRB 796: ~>100-fold selectivity for p38α over TNF-α in cell-free assays; SB203580: No reported IL-1β bias |
| Conditions | FR167653: Human monocytes stimulated with LPS; BIRB 796: THP-1 cells; SB203580: LPS-stimulated human monocytes/THP-1 cells |
Why This Matters
For researchers studying IL-1β-predominant pathologies such as autoinflammatory disorders, FR167653 offers a unique tool with sub-micromolar IL-1β potency and a defined selectivity ratio that is absent in commonly used comparators.
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- [2] Pargellis C, et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nat Struct Biol. 2002;9(4):268-272. View Source
- [3] Gallagher TF, et al. Regulation of stress-induced cytokine production by pyridinylimidazoles: a novel class of anti-inflammatory agents. Bioorg Med Chem Lett. 1997;7(4):407-412. View Source
